![molecular formula C8H8ClNO2 B104528 Methyl 2-(2-chloropyridin-4-yl)acetate CAS No. 884600-82-2](/img/structure/B104528.png)
Methyl 2-(2-chloropyridin-4-yl)acetate
Overview
Description
“Methyl 2-(2-chloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 884600-82-2 . Its IUPAC name is methyl (2-chloro-4-pyridinyl)acetate . The molecular weight of this compound is 185.61 .
Synthesis Analysis
The synthesis of “Methyl 2-(2-chloropyridin-4-yl)acetate” involves several steps. One method involves the use of copper (I) iodide, triethylamine, and triphenylphosphine in 1,4-dioxane at 150℃ for 0.25h under microwave irradiation . Another method involves the use of tripotassium phosphate tribasic in dichloromethane and toluene for 16h under heating/ reflux .Molecular Structure Analysis
The Inchi Code of “Methyl 2-(2-chloropyridin-4-yl)acetate” is 1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(2-chloropyridin-4-yl)acetate” are complex and can vary depending on the conditions. As mentioned in the synthesis analysis, it can react with copper (I) iodide, triethylamine, and triphenylphosphine in 1,4-dioxane at 150℃ for 0.25h under microwave irradiation . It can also react with tripotassium phosphate tribasic in dichloromethane and toluene for 16h under heating/ reflux .Physical And Chemical Properties Analysis
“Methyl 2-(2-chloropyridin-4-yl)acetate” is a liquid at room temperature . It has a molecular weight of 185.61 .Scientific Research Applications
Chemical Synthesis
“Methyl 2-(2-chloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 884600-82-2 . It is used in the field of chemical synthesis, where it can serve as a building block or intermediate in the synthesis of more complex molecules .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize novel heterocyclic compounds with potential biological activities . For example, it can be used to synthesize pyrimidine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities .
Anti-Fibrosis Research
One of the significant applications of “Methyl 2-(2-chloropyridin-4-yl)acetate” is in the field of anti-fibrosis research . It can be used to synthesize novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Pharmacology
“Methyl 2-(2-chloropyridin-4-yl)acetate” can be used in the field of pharmacology to study the effects of various drugs and substances on biological systems . For example, it can be used to study the effects of pyrimidine derivatives on immortalized rat hepatic stellate cells (HSC-T6) .
Material Science
In the field of material science, this compound can be used in the synthesis of novel materials with unique properties . For example, it can be used in the synthesis of new types of polymers or composite materials .
Crystallography
“Methyl 2-(2-chloropyridin-4-yl)acetate” can also be used in the field of crystallography . It can be used to study the crystal structures of various compounds, which can provide valuable insights into their physical and chemical properties .
Safety and Hazards
“Methyl 2-(2-chloropyridin-4-yl)acetate” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(2-chloropyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVZTKKGCCTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646813 | |
Record name | Methyl (2-chloropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloropyridin-4-yl)acetate | |
CAS RN |
884600-82-2 | |
Record name | Methyl (2-chloropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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